molecular formula C20H23BrO4 B5030200 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5030200
M. Wt: 407.3 g/mol
InChI Key: NTUCUQGIOOPURH-UHFFFAOYSA-N
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Description

1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a bromophenoxy group, ethoxy linkages, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[2-[2-(3-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-3-5-16-8-9-19(20(14-16)22-2)25-13-11-23-10-12-24-18-7-4-6-17(21)15-18/h3-4,6-9,14-15H,1,5,10-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCUQGIOOPURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves multiple steps. One common method includes the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to form 3-bromophenoxyethoxyethanol. Finally, this compound is reacted with 2-methoxy-4-prop-2-enylbenzene under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxy and methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the prop-2-enylbenzene moiety.

    3-Bromophenoxyethanol: An intermediate in the synthesis of the target compound.

    2-Methoxy-4-prop-2-enylbenzene: Another intermediate used in the synthesis.

Uniqueness

1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.

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